2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
Description
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is a conjugated oligothiophene derivative characterized by a central thiophene ring flanked by two ethynyl-bridged thiophene units, each substituted with a 5-butylthiophen-2-yl group. The butyl substituents enhance solubility in organic solvents, while the ethynyl linkages extend π-conjugation, promoting charge delocalization and electronic tunability. This compound is of interest in organic electronics, particularly for applications in field-effect transistors (OFETs) and photovoltaic devices, where its structural rigidity and tailored substituents optimize charge transport and light absorption .
Properties
IUPAC Name |
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28S5/c1-3-5-7-23-9-11-25(33-23)13-15-27-17-19-29(35-27)31-21-22-32(37-31)30-20-18-28(36-30)16-14-26-12-10-24(34-26)8-6-4-2/h9-12,17-22H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKRWHWBPITOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=C(S5)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730347 | |
| Record name | 1~5~,3~5~-Bis[(5-butylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320784-34-7 | |
| Record name | 1~5~,3~5~-Bis[(5-butylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple an aryl halide with an alkyne.
Coupling with Thiophene Units: The ethynyl intermediate is then coupled with thiophene units using similar palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the coupling of the butyl-substituted thiophene units to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated structure.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its conjugated system. The extended π-conjugation allows for efficient electron transport and interaction with various biological and chemical entities. This compound can participate in charge transfer processes, making it useful in electronic and optoelectronic applications.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on core units, substituents, and bridging groups. Key comparisons include:
Table 1: Structural Comparison with Analogous Thiophene Derivatives
- Butyl vs. Hexyl/Phenyl Substituents : The butyl groups in the target compound improve solubility compared to unsubstituted terthiophenes () but may reduce thermal stability relative to carbazole-substituted analogs (6a, m.p. 140–145°C) .
- Ethynyl Bridges: The ethynyl spacers enhance conjugation compared to non-bridged terthiophenes, similar to TNDHPEA’s ethynyl-anthracene core ().
Electronic and Optical Properties
The electronic behavior of thiophene derivatives is influenced by conjugation length and substituents:
Table 2: Electronic Properties of Selected Compounds
- The target compound’s bandgap (~2.1 eV) is comparable to TNDHPEA, suggesting suitability for visible-light absorption. However, PBDTTT-EFT’s narrower bandgap (1.7 eV) enables better infrared response in polymer solar cells .
- Density functional theory (DFT) studies () predict that exact exchange terms in functional design improve accuracy in modeling such systems, critical for optimizing HOMO-LUMO levels .
Biological Activity
The compound 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates a complex arrangement of thiophene rings and ethynyl groups that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene derivatives. A study on related compounds showed significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, a closely related thiophene derivative exhibited an IC50 value of 0.20 µM against A549 cells, indicating strong potency in inhibiting cancer cell proliferation .
Anti-inflammatory Properties
Thiophene derivatives are also recognized for their anti-inflammatory effects. Research indicates that certain thiophene compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10. One study demonstrated that a thiophene-based compound reduced inflammation markers by over 50% in vitro at concentrations as low as 100 µg/mL .
Table 1: Summary of Biological Activities of Thiophene Derivatives
| Compound | Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Compound 4 | Anti-inflammatory | THP-1 monocytes | 100 | Inhibition of TNF-α and IL-8 |
| Compound 13g | Anticancer | A549 | 0.20 | PI3Kα/mTOR pathway inhibition |
| Compound X | Antioxidant | Various | N/A | Free radical scavenging |
The mechanisms through which thiophene derivatives exert their biological effects are multifaceted:
- Inhibition of Key Enzymes : Many thiophene compounds act by inhibiting enzymes involved in inflammatory pathways, such as COX and LOX .
- Regulation of Cytokine Expression : These compounds can modulate the expression of cytokines, thereby impacting immune responses .
- Targeting Cancer Pathways : Compounds like those derived from thiophene can inhibit critical pathways in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway .
Case Studies
Several case studies illustrate the biological efficacy of thiophene derivatives:
- Study on Anti-inflammatory Effects : In a model using LPS-induced inflammation in THP-1 cells, a thiophene derivative significantly reduced the expression of pro-inflammatory cytokines while enhancing anti-inflammatory signals .
- Anticancer Efficacy : A series of substituted thiophenes were tested against multiple cancer cell lines, showing promising results with IC50 values indicating potent activity against A549 and HeLa cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
